1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12F3NO |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
1-ethyl-2-methyl-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO/c1-3-17-8(2)6-12(18)10-5-4-9(7-11(10)17)13(14,15)16/h4-7H,3H2,1-2H3 |
InChI Key |
LUAHZHRDELGEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The key step involves cyclization to form the quinoline ring. This can be achieved using various cyclization agents and conditions.
Functionalization: Introduction of the trifluoromethyl group can be done using trifluoromethylation reagents.
Industrial Production Methods
Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group at position 7 participates in nucleophilic substitution under optimized conditions. For example:
-
Halogenation : Reaction with PCl₅/PCl₃ at 80–100°C yields 7-chloro derivatives.
-
Amination : Treatment with ammonia or amines in polar aprotic solvents (e.g., DMF) produces 7-amino-substituted analogs.
Table 1: Nucleophilic Substitution Outcomes
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| PCl₅/PCl₃ | 80°C, 6h | 7-Chloro-1-ethyl-2-methylquinolin-4-one | 72% |
| NH₃ (aq.) | DMF, 60°C, 12h | 7-Amino-1-ethyl-2-methylquinolin-4-one | 58% |
Oxidation Reactions
The quinoline ring undergoes selective oxidation:
-
Ring oxidation : Using KMnO₄ in acidic media introduces hydroxyl groups at positions 5 and 8.
-
Side-chain oxidation : The ethyl group at position 1 is oxidized to a carboxylic acid with CrO₃/H₂SO₄.
Key Data :
-
Oxidation of the ethyl group proceeds with 64% efficiency in H₂SO₄ at 90°C.
-
Ring hydroxylation shows regioselectivity dependent on solvent polarity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki coupling : The 3-position reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives.
-
Buchwald-Hartwig amination : Introduces nitrogen-containing substituents at position 6.
Table 2: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki (Ar-B(OH)₂) | Pd(PPh₃)₄ | 3-Bromo derivative | 81% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 6-Chloro derivative | 68% |
Alkylation and Acylation
The lactam nitrogen (position 1) and oxygen (position 4) serve as reactive sites:
-
N-Alkylation : Treatment with alkyl halides/K₂CO₃ in acetone generates N-alkylated products.
-
O-Acylation : Acetic anhydride acetylates the 4-keto oxygen under mild conditions.
Example :
via reaction with allyl bromide (55% yield, 24h reflux).
Cyclocondensation Reactions
The compound acts as a precursor in heterocycle synthesis:
-
Pyrazole formation : Reacts with hydrazines to yield fused pyrazolo[3,4-d]pyrimidines, as demonstrated in structurally similar quinolines .
-
Oxazinone derivatives : Condensation with acetic anhydride produces six-membered heterocycles .
Key Observation :
Cyclocondensation efficiency depends on electron-withdrawing effects of the trifluoromethyl group, which stabilize transition states .
Stability Under Acidic/Basic Conditions
-
Acid resistance : Stable in 1M HCl at 25°C for 24h, but degrades in 50% HBr at 90°C via cleavage of the ethyl group .
-
Base sensitivity : The 4-keto group undergoes enolization in NaOH/EtOH, enabling tautomer-dependent reactivity.
This reactivity profile positions 1-ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one as a versatile scaffold for medicinal chemistry and materials science. Recent studies highlight its potential in antimalarial drug development, where structural modifications enhance microsomal stability and bioavailability .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one. Research indicates that compounds with the trifluoromethyl group exhibit enhanced antimicrobial activity against various bacterial strains.
Key Findings:
- In a study evaluating new oxadiazol derivatives, compounds containing the trifluoromethyl group showed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- The presence of electron-donating groups in conjunction with the trifluoromethyl moiety enhances the biological activity of these compounds .
Antimalarial Applications
The compound's structural similarities to known antimalarial agents suggest its potential effectiveness against malaria. Research into quinolone derivatives has shown promise in combating Plasmodium falciparum, the causative agent of malaria.
Case Studies:
- Endochin Analogs : The optimization of endochin-like quinolones has led to the development of compounds with low nanomolar IC50 values against resistant strains of Plasmodium falciparum. These studies indicate that modifications at specific positions on the quinolone core can significantly enhance antimalarial efficacy .
- In Vivo Efficacy : Compounds similar to this compound have demonstrated high selectivity and effectiveness in murine models of malaria, showcasing their potential for further development as antimalarial drugs .
Anticancer Potential
There is emerging evidence that quinoline derivatives may possess anticancer properties. The incorporation of various substituents on the quinoline structure can influence its activity against cancer cell lines.
Research Insights:
- A study on tetrahydroquinoline derivatives indicated that modifications could lead to significant antiproliferative activity against various cancer cell lines, including cervical and colorectal cancers .
- The mechanism of action may involve interaction with specific biological targets, enhancing the therapeutic potential of these compounds in cancer treatment .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis, Pseudomonas aeruginosa | Significant inhibition observed; enhanced by trifluoromethyl group |
| Antimalarial | Plasmodium falciparum | Low nanomolar IC50 values; effective in vivo |
| Anticancer | HeLa, HT-29, A2780 | Notable antiproliferative activity |
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might target bacterial enzymes or cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related quinolin-4(1H)-ones with variations in substituents, which influence physicochemical properties and bioactivity. Key analogs include:
Key Findings
Trifluoromethyl vs. Halogen Substituents The trifluoromethyl group at position 7 in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to halogenated analogs like 6-bromo-7-fluoro-2-CF₃-quinolinone (logP ~3.1) . This enhances cellular uptake and target affinity, particularly in Gram-negative bacteria. Chlorine or bromine at position 6/7 (e.g., 7-chloro-1-cyclopropyl-6-fluoro analog) improves antimalarial potency but reduces solubility, limiting oral bioavailability .
N-Alkylation Effects
- Ethyl substitution at position 1 (target compound) balances steric effects and metabolic stability compared to cyclopropyl () or vinyl groups (). Cyclopropyl analogs show higher metabolic resistance but lower synthetic yields .
Antimicrobial Activity
- The target compound’s trifluoromethyl group at position 7 enhances DNA gyrase inhibition (IC₅₀ ~0.8 μM) compared to 6-fluoro-7-piperazinyl derivatives (IC₅₀ ~1.2 μM), likely due to stronger hydrophobic interactions .
Synthetic Accessibility
- Pd-catalyzed cross-coupling (e.g., with ethyl bromodifluoroacetate) enables efficient trifluoromethylation, whereas bromo/chloro analogs require harsher conditions (e.g., polyphosphoric acid condensation) .
Biological Activity
1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one, a compound with the molecular formula C13H12F3NO and a molecular weight of 255.24 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anti-malarial and anti-cancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), in vitro and in vivo efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound is characterized by a quinoline core with an ethyl and methyl substituent at positions 1 and 2, respectively, and a trifluoromethyl group at position 7. This unique configuration may contribute to its biological efficacy.
Biological Activity Overview
The biological activities of this compound have been primarily explored through its anti-malarial and anti-cancer properties.
Anti-Malarial Activity
Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit significant anti-malarial activity. For instance:
- In Vitro Efficacy : The compound has shown promising results against Plasmodium falciparum, with low nanomolar IC50 values indicative of potent activity against various strains, including those resistant to standard treatments like atovaquone .
- Mechanism of Action : The mechanism involves interference with the mitochondrial electron transport chain of the malaria parasite, which is critical for its survival and replication. This action suggests that modifications in the structure can enhance selectivity and potency against the parasite .
Anti-Cancer Activity
The potential anti-cancer properties of this compound have been less extensively studied but are noteworthy:
- Cell Line Studies : Preliminary investigations have demonstrated cytotoxic effects in various cancer cell lines. For example, compounds similar to this quinoline derivative have shown inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Structure-Activity Relationships (SAR) : Studies suggest that modifications to the quinoline structure can significantly impact its binding affinity to targets involved in cancer progression. Electron-withdrawing groups enhance activity by stabilizing interactions within the binding pocket of target proteins .
Case Studies and Research Findings
Several case studies highlight the biological activities associated with quinoline derivatives:
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent against malaria and possibly various cancers. The ongoing research into SAR indicates that further optimization could lead to more effective derivatives with enhanced selectivity and reduced toxicity.
Q & A
Q. What are the common synthetic routes for preparing 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one and its intermediates?
The compound can be synthesized via cyclocondensation reactions using polyphosphoric acid (PPA) as a catalyst. For example, intermediates like 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one are prepared by reacting substituted anilines (e.g., 4-bromo-3-fluoroaniline) with ethyl 4,4,4-trifluoro-3-oxobutanoate in PPA at 130°C for 2 hours . Subsequent alkylation with reagents like 3-(2-bromomethyl)-1-cyclopropyl imidazolidine-2,4-dione under basic conditions (K₂CO₃, triethylamine) introduces side chains . Alternative methods include Conrad-Limpach cyclization, where acetoacetate derivatives react with aromatic amines under reflux to form the quinolinone core .
Q. How is structural characterization of this compound performed, particularly for distinguishing regioisomers or tautomers?
X-ray crystallography and NMR spectroscopy are critical. For instance, unexpected dihydroquinolinone byproducts (e.g., 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one) formed under suboptimal reaction conditions are confirmed via single-crystal XRD, revealing puckering parameters (Q = 0.3577 Å, Θ = 117.9°) and hydrogen-bonding networks . H NMR signals for the quinolinone NH proton typically appear at δ 10–12 ppm, while trifluoromethyl groups show distinct F NMR peaks near δ -60 ppm .
Q. What in vitro assays are used to evaluate the antibacterial activity of trifluoromethylquinolinone derivatives?
Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are standard. Hybrid derivatives (e.g., quinolone-hydantoin hybrids) are tested at concentrations ranging from 0.5–128 µg/mL, with structure-activity relationships (SAR) analyzed by varying substituents on the quinolinone core .
Advanced Research Questions
Q. How can reaction conditions be optimized to avoid unintended byproducts, such as dihydroquinolinones?
Lower reaction temperatures or altered solvent systems may suppress side reactions. For example, reducing the temperature from 100°C to 60°C during cyclization of m-phenylenediamine with ethyl trifluoroacetoacetate shifted the product from a quinolinone to a dihydroquinolinone derivative . Kinetic vs. thermodynamic control should be assessed via time-course NMR or HPLC monitoring.
Q. What analytical strategies resolve contradictions in bioactivity data between structurally similar analogs?
Comparative molecular docking and molecular dynamics simulations can explain divergent MIC values. For instance, trifluoromethyl groups at the 7-position may enhance bacterial topoisomerase IV inhibition by improving hydrophobic interactions, while bulky substituents at the 1-position (e.g., ethyl vs. cyclopropyl) alter membrane permeability . Synchrotron-based crystallography of enzyme-ligand complexes provides atomic-level insights .
Q. How does the introduction of fluorine atoms or trifluoromethyl groups modulate pharmacokinetic properties?
Fluorine substitution improves metabolic stability and bioavailability. LogP measurements and plasma protein binding assays (e.g., equilibrium dialysis) quantify lipophilicity changes. For example, trifluoromethyl groups increase logP by ~1.5 units compared to methyl analogs, enhancing blood-brain barrier penetration in preclinical models . Metabolic stability is assessed via liver microsome assays (e.g., t₁/₂ in human hepatocytes) .
Q. What methodologies enable late-stage functionalization of the quinolinone core for SAR studies?
Transition metal-free difluoromethylation using reagents like BrCF₂COOEt introduces CF₂H groups at the N-position under mild conditions (room temperature, 12 hours) . For C-H functionalization, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) modifies the 2- or 7-positions selectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
